![molecular formula C9H5F4NO B12876137 2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
2,4-Bis(difluoromethyl)benzo[d]oxazole
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Overview
Description
2,4-Bis(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of two difluoromethyl groups attached to the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(difluoromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) for the reaction of 2-aminophenol with aldehydes in water under reflux conditions . Another method involves the use of microwave irradiation to facilitate the reaction under mild transition-metal-free conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and microwave-assisted synthesis are common techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
2,4-Bis(difluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Bis(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl groups enhance the compound’s ability to form non-covalent interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoromethylbenzoxazole
- 2,4-Bis(trifluoromethyl)benzoxazole
- 2,4-Bis(chloromethyl)benzoxazole
Uniqueness
2,4-Bis(difluoromethyl)benzo[d]oxazole is unique due to the presence of two difluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H5F4NO |
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Molecular Weight |
219.14 g/mol |
IUPAC Name |
2,4-bis(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO/c10-7(11)4-2-1-3-5-6(4)14-9(15-5)8(12)13/h1-3,7-8H |
InChI Key |
BWXJRGXYINHKTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)F)C(F)F |
Origin of Product |
United States |
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